molecular formula C13H12N2OS B14649720 1-Ethanethioyl-3-naphthalen-1-yl-urea CAS No. 51933-47-2

1-Ethanethioyl-3-naphthalen-1-yl-urea

Cat. No.: B14649720
CAS No.: 51933-47-2
M. Wt: 244.31 g/mol
InChI Key: QAVWAMJUHHSVRO-UHFFFAOYSA-N
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Description

1-Ethanethioyl-3-naphthalen-1-yl-urea (IUPAC name: 1-(1-Naphthyl)-2-thiourea), commonly abbreviated as ANTU (α-Naphthylthiourea), is a thiourea derivative featuring a naphthalene moiety substituted at the thiourea nitrogen. This compound is structurally characterized by a sulfur atom replacing the oxygen in the urea carbonyl group, forming a thiocarbonyl (C=S) functional group. ANTU is historically significant as a rodenticide, leveraging its acute toxicity to rodents via inhibition of pulmonary surfactant production . Its synthesis typically involves the reaction of 1-naphthylamine with thiophosgene or thiourea derivatives under controlled conditions.

Properties

CAS No.

51933-47-2

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

1-ethanethioyl-3-naphthalen-1-ylurea

InChI

InChI=1S/C13H12N2OS/c1-9(17)14-13(16)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,14,15,16,17)

InChI Key

QAVWAMJUHHSVRO-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethanethioyl-3-naphthalen-1-yl-urea can be synthesized through the reaction of naphthylamine with ethanethioyl isocyanate. The reaction typically occurs under mild conditions, with the reactants being dissolved in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 1-Ethanethioyl-3-naphthalen-1-yl-urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethanethioyl-3-naphthalen-1-yl-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethanethioyl-3-naphthalen-1-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanethioyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

1-[1-(2,4-Dichlorophenyl)ethyl]-3-(1-naphthyl)urea

  • Structure : Differs by a dichlorophenyl-ethyl group at the second urea nitrogen.
  • Properties : The electron-withdrawing chlorine atoms enhance lipophilicity and stability compared to ANTU. This modification likely increases bioactivity in pesticidal applications but may reduce solubility in polar solvents .
  • Synthesis : Prepared via nucleophilic substitution reactions involving dichlorophenyl precursors, as seen in analogous urea syntheses (e.g., uses sodium ethoxide and ethyl acetoacetate for cyclohexenecarboxylates) .

1-Benzoyl-3-(naphthalen-1-yl)thiourea

  • Structure : Substituted with a benzoyl group at the thiourea nitrogen.
  • Properties : The benzoyl group introduces π-π stacking interactions, enhancing crystalline packing (as reported in crystallographic studies using SHELX ). The C=S stretch in IR appears at ~1250 cm⁻¹, distinct from ANTU’s thiourea signature (~1600 cm⁻¹ for C=S) .
  • Applications: Primarily studied for metal coordination chemistry due to the sulfur donor site .

1-(Naphthalen-1-yl)-3-(thiazol-2-yl)urea

  • Structure : Incorporates a thiazole heterocycle.
  • Such derivatives are explored in medicinal chemistry for kinase inhibition .

Spectroscopic and Analytical Data

Compound IR (C=O/C=S) NMR (δ, ppm) Reference
ANTU ~1600 cm⁻¹ (C=S) Not provided in evidence
1-Benzoyl-3-(naphthalen-1-yl)thiourea 1250 cm⁻¹ (C=S) Aromatic protons: δ 7.2–8.5 (naphthalene)
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates 1650 cm⁻¹ (C=O) Olefinic protons: δ 8.06–8.10 (d, J=16 Hz)

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